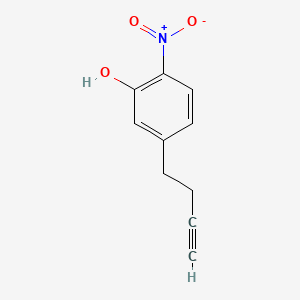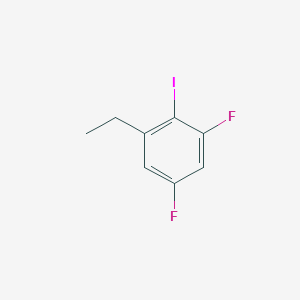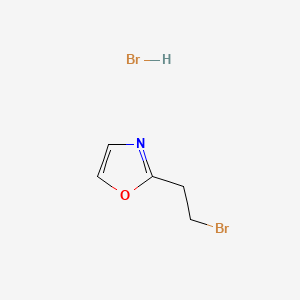
2-(2-Bromoethyl)-1,3-oxazole hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-1,3-oxazole hydrobromide is a chemical compound that features a bromine atom attached to an ethyl group, which is further connected to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-oxazole hydrobromide typically involves the bromination of 2-ethyl-1,3-oxazole. This can be achieved by reacting 2-ethyl-1,3-oxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-1,3-oxazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, alkenes, and various oxidized or reduced derivatives of the oxazole ring.
科学研究应用
2-(2-Bromoethyl)-1,3-oxazole hydrobromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties such as conductivity and biocompatibility.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-1,3-oxazole hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in changes in cellular signaling pathways and biological activity.
相似化合物的比较
Similar Compounds
- 2-Bromoethylamine hydrobromide
- 2-Chloroethylamine hydrochloride
- 3-Bromopropylamine hydrobromide
Uniqueness
Compared to similar compounds, 2-(2-Bromoethyl)-1,3-oxazole hydrobromide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring can participate in additional reactions and interactions, making this compound more versatile in various applications.
属性
分子式 |
C5H7Br2NO |
|---|---|
分子量 |
256.92 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-1,3-oxazole;hydrobromide |
InChI |
InChI=1S/C5H6BrNO.BrH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2H2;1H |
InChI 键 |
WIIHNICNGDKCDL-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=N1)CCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


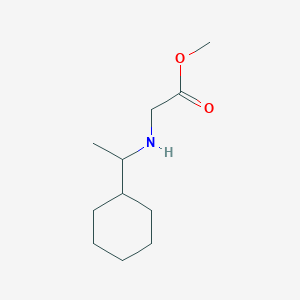

![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)

![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)

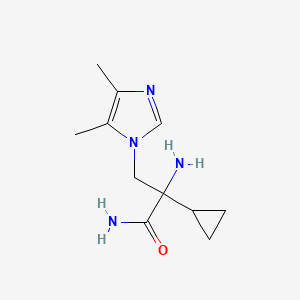


![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
